Cas no 1019498-56-6 (1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine)
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine
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- MDL: MFCD11137551
- Inchi: 1S/C13H16N2O/c14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-1-3-9/h4-5,8-9H,1-3,6-7,14H2
- InChI Key: NMGBFBASIMUYKW-UHFFFAOYSA-N
- SMILES: O=C(C1CCC1)N1C2C=CC(=CC=2CC1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 288
- XLogP3: 1.6
- Topological Polar Surface Area: 46.3
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 190936-5g |
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, 95% |
1019498-56-6 | 95% | 5g |
$1568.00 | 2023-09-09 |
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine
Introduction to 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine (CAS No. 1019498-56-6) and Its Emerging Applications in Chemical Biology
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, identified by the chemical compound identifier CAS No. 1019498-56-6, is a structurally intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic scaffolds that exhibit a unique combination of structural rigidity and functional diversity, making it a promising candidate for the development of novel bioactive molecules. The presence of both a cyclobutyl moiety and an indole core provides a rich chemical space for modulating biological activity, which has been extensively explored in recent years.
The indole moiety, a well-known pharmacophore in medicinal chemistry, is renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In particular, derivatives of indole have been extensively studied for their potential to interact with various biological targets, such as enzymes and receptors. The incorporation of a cyclobutanecarbonyl group into the indole framework introduces additional conformational constraints, which can enhance the binding affinity and selectivity of the compound toward specific biological targets. This structural feature has been particularly valuable in the design of small-molecule inhibitors targeting key enzymes involved in metabolic pathways.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict and optimize the binding interactions of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine with biological targets. For instance, molecular docking studies have revealed that this compound exhibits high binding affinity for certain proteases and kinases, suggesting its potential as an inhibitor in therapeutic applications. These findings have been further validated through experimental studies, where 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine has demonstrated promising activity in preclinical models of cancer and inflammation.
The dihydroindole core of this compound also contributes to its unique pharmacological profile. Dihydroindole derivatives have been reported to possess neuroprotective and analgesic properties, making them attractive candidates for the treatment of neurological disorders. The cyclobutyl group further enhances the lipophilicity of the molecule, facilitating its penetration across biological membranes. This combination of structural features has opened up new avenues for exploring the therapeutic potential of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine in conditions where membrane permeability and target binding are critical factors.
In addition to its pharmacological applications, 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine has shown promise in materials science and nanotechnology. The rigid structure of the cyclobutyl ring provides stability to organic frameworks, making it suitable for use in polymer synthesis and material design. Researchers have explored its incorporation into supramolecular assemblies and hydrogels, where its ability to form stable interactions with other molecules enhances the functionality of these materials. These applications highlight the versatility of CAS No. 1019498-56-6 as a building block for innovative chemical systems.
The synthesis of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine has been optimized through multi-step organic reactions that leverage modern synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the indole core, while cyclization techniques have been employed to introduce the cyclobutyl group. These synthetic strategies not only ensure high yields but also allow for functional group modifications that can further tailor the biological activity of the compound.
Recent studies have also explored the role of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine in modulating cellular signaling pathways. For example, research suggests that this compound can interfere with key signaling cascades involved in cell proliferation and survival. By inhibiting specific enzymes within these pathways, CAS No. 1019498-56-6 may offer therapeutic benefits in conditions characterized by uncontrolled cell growth or impaired cell death mechanisms.
The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy before they can be translated into clinical use. Preclinical studies using 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-am ine have provided valuable insights into its pharmacokinetic properties and potential side effects. These studies have helped researchers identify optimal dosing regimens and formulation strategies that maximize therapeutic efficacy while minimizing adverse effects.
The future prospects for CAS No. 1019498 56 6 are exciting and multifaceted. Ongoing research is focused on expanding its chemical diversity through library synthesis and high-throughput screening campaigns to identify new analogs with enhanced biological activity or improved pharmacokinetic profiles. Additionally, computational modeling techniques are being employed to predict how structural modifications will affect molecular interactions at the atomic level.
In conclusion, 1-Cyclobutanecarbonyl -2 ,3 -dihydro - 1 H -ind ol -5 -amin e ( CAS No .1019498 -56 -6 ) represents an intriguing molecule with significant potential across multiple domains including pharmaceuticals ,materials science ,and nanotechnology . Its unique structural features make it a versatile scaffold for designing bioactive molecules ,while its synthetic accessibility allows for rapid exploration through combinatorial chemistry approaches . As research continues to uncover new applications for this compound ,it is likely to play an increasingly important role in advancing scientific understanding as well as developing next-generation therapeutics .
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